molecular formula C19H18FN3O B5416489 N-(4-{1-[2-(3-fluorophenyl)ethyl]-1H-imidazol-2-yl}phenyl)acetamide

N-(4-{1-[2-(3-fluorophenyl)ethyl]-1H-imidazol-2-yl}phenyl)acetamide

Cat. No. B5416489
M. Wt: 323.4 g/mol
InChI Key: MTPQJVMGCPOUJI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains an imidazole ring and a fluorophenyl group. The presence of these functional groups suggests that it could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, a fluorophenyl group, and an acetamide group. The fluorine atom in the fluorophenyl group is highly electronegative, which could result in interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the fluorophenyl group, and the acetamide group. The imidazole ring is a versatile functional group that can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could result in high electronegativity and polarity. The imidazole ring could contribute to its aromaticity .

Future Directions

The study of novel organic compounds like this one is a vibrant area of research in chemistry and pharmacology. Future research could explore the synthesis, characterization, and potential applications of this compound .

properties

IUPAC Name

N-[4-[1-[2-(3-fluorophenyl)ethyl]imidazol-2-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O/c1-14(24)22-18-7-5-16(6-8-18)19-21-10-12-23(19)11-9-15-3-2-4-17(20)13-15/h2-8,10,12-13H,9,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPQJVMGCPOUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC=CN2CCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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